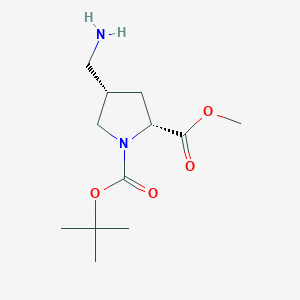
1-(tert-Butyl) 2-methyl (2R,4S)-4-(aminomethyl)pyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 2-methyl (2R,4S)-4-(aminomethyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique pyrrolidine ring structure, which is substituted with tert-butyl, methyl, and aminomethyl groups. The stereochemistry of the compound is defined by the (2R,4S) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
The synthesis of 1-(tert-Butyl) 2-methyl (2R,4S)-4-(aminomethyl)pyrrolidine-1,2-dicarboxylate involves several steps, typically starting with the preparation of the pyrrolidine ring. The synthetic route often includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl, methyl, and aminomethyl groups are introduced through various substitution reactions.
Stereochemical Control: Ensuring the correct (2R,4S) configuration is crucial, often achieved through chiral catalysts or specific reaction conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(tert-Butyl) 2-methyl (2R,4S)-4-(aminomethyl)pyrrolidine-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(tert-Butyl) 2-methyl (2R,4S)-4-(aminomethyl)pyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism by which 1-(tert-Butyl) 2-methyl (2R,4S)-4-(aminomethyl)pyrrolidine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
1-(tert-Butyl) 2-methyl (2R,4S)-4-(aminomethyl)pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
1-(tert-Butyl) 2-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate: This compound has a hydroxymethyl group instead of an aminomethyl group, leading to different chemical and biological properties.
1-(tert-Butyl) 2-methyl (2R,4S)-4-(methyl)pyrrolidine-1,2-dicarboxylate:
The uniqueness of this compound lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H22N2O4 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-(aminomethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(6-13)5-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1 |
InChI Key |
MZYOLCKXFNORTA-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















